1-butyl-7-(2-fluorobenzyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
1-butyl-7-(2-fluorobenzyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H27FN6O2 and its molecular weight is 438.507. The purity is usually 95%.
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Scientific Research Applications
Molecular Architecture and Supramolecular Aggregation
Research demonstrates the complex supramolecular aggregation modes that can result from modifications in the peripheral substituents of related compounds. The study by Trilleras et al. (2008) provides insights into the hydrogen-bonded supramolecular structures in various dimensions, highlighting how modest changes can significantly affect the molecular architecture. This highlights the compound's role in exploring molecular flexibility and aggregation modes, contributing to the understanding of crystal engineering and material sciences.
Neurodegenerative Disease Research
Compounds with structural similarities to "1-butyl-7-(2-fluorobenzyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione" are being explored for their potential in treating neurodegenerative diseases. For example, Brunschweiger et al. (2014) have developed water-soluble tricyclic xanthine derivatives as multitarget drugs for neurodegenerative diseases, indicating the relevance of similar compounds in developing therapeutic agents that act on multiple targets relevant to such conditions.
Antidepressant and Anxiolytic Potential
The compound and its derivatives have been implicated in the potential treatment of mental health disorders. Zagórska et al. (2016) synthesized and evaluated derivatives for their serotonin receptor affinity and phosphodiesterase inhibitor activity, identifying compounds with potential antidepressant and anxiolytic effects. This suggests a promising avenue for psychiatric medication development.
Analytical Chemistry Applications
In the field of analytical chemistry, compounds structurally related to "1-butyl-7-(2-fluorobenzyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione" have been utilized. Tsochatzis et al. (2020) developed a method for determining food contact materials and non-intentionally added substances in food simulants, demonstrating the compound's utility in improving food safety assessments.
properties
IUPAC Name |
1-butyl-7-[(2-fluorophenyl)methyl]-3-methyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN6O2/c1-6-7-12-28-21(31)19-20(27(5)23(28)32)25-22(30-16(4)14(2)15(3)26-30)29(19)13-17-10-8-9-11-18(17)24/h8-11H,6-7,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTVXNAIPQFCBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(N=C(N2CC3=CC=CC=C3F)N4C(=C(C(=N4)C)C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-7-(2-fluorobenzyl)-3-methyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione |
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